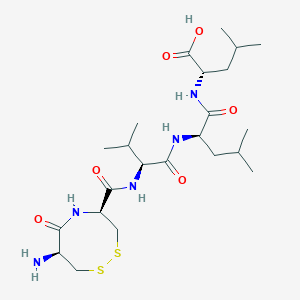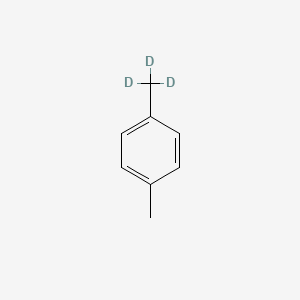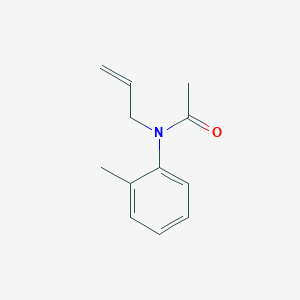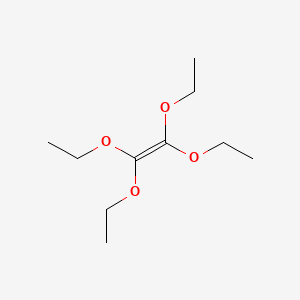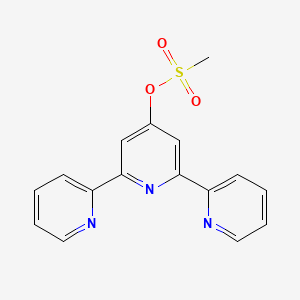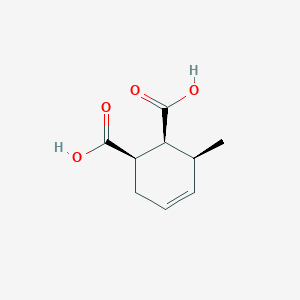
2-Phenoxyethyl-2,2-D2 alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenoxyethyl-2,2-D2 alcohol is a deuterated analog of 2-phenoxyethanol, where the hydrogen atoms at the 2-position of the ethyl group are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl-2,2-D2 alcohol typically involves the deuteration of 2-phenoxyethanol. One common method is the reaction of phenol with ethylene oxide in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated ethylene oxide. The reaction is usually carried out under basic conditions, using a catalyst like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the deuterated product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
化学反应分析
Types of Reactions
2-Phenoxyethyl-2,2-D2 alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-phenoxyethyl-2,2-D2 ether.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
Oxidation: Phenoxyacetic acid, phenoxyacetaldehyde.
Reduction: 2-Phenoxyethyl-2,2-D2 ether.
Substitution: Various substituted phenoxyethyl derivatives.
科学研究应用
2-Phenoxyethyl-2,2-D2 alcohol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Acts as a preservative in biological samples and as an antimicrobial agent.
Medicine: Utilized in the formulation of pharmaceuticals and as an anesthetic in fish aquaculture.
Industry: Serves as a solvent for dyes, inks, and resins, and as a preservative in cosmetics and personal care products
作用机制
The mechanism of action of 2-Phenoxyethyl-2,2-D2 alcohol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Preservative Action: Inhibits the growth of bacteria and fungi by interfering with their metabolic processes.
Solvent Properties: Its ability to dissolve a wide range of compounds makes it useful in various chemical reactions and formulations
相似化合物的比较
Similar Compounds
2-Phenoxyethanol: The non-deuterated analog, widely used in similar applications.
1-Phenoxyethanol: An isomer with fewer commercial uses.
Phenyl cellosolve: Another glycol ether with similar properties
Uniqueness
2-Phenoxyethyl-2,2-D2 alcohol is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as:
Isotopic Labeling: Useful in tracing and studying metabolic pathways.
Enhanced Stability: Deuterium atoms confer greater stability to the compound, making it more resistant to degradation.
Reduced Toxicity: Often exhibits lower toxicity compared to its non-deuterated counterparts
属性
分子式 |
C8H10O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
2,2-dideuterio-2-phenoxyethanol |
InChI |
InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i7D2 |
InChI 键 |
QCDWFXQBSFUVSP-RJSZUWSASA-N |
手性 SMILES |
[2H]C([2H])(CO)OC1=CC=CC=C1 |
规范 SMILES |
C1=CC=C(C=C1)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


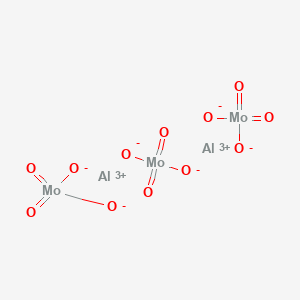

![(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B13833555.png)
